molecular formula C10H11N3 B1316995 1-[4-(1H-imidazol-1-yl)phenyl]methanamine CAS No. 65113-25-9

1-[4-(1H-imidazol-1-yl)phenyl]methanamine

Cat. No. B1316995
CAS RN: 65113-25-9
M. Wt: 173.21 g/mol
InChI Key: MACCCEHTOQDLIP-UHFFFAOYSA-N
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Description

1-[4-(1H-imidazol-1-yl)phenyl]methanamine, also known as imidazolylphenylmethanamine , is a heterocyclic compound with the empirical formula C10H11N3 and a molecular weight of 173.21 g/mol . It belongs to the class of organic compounds known as phenylimidazoles, characterized by a benzene ring linked to an imidazole ring through a CC or CN bond . The compound’s structure features an imidazole ring substituted with a phenyl group at the 4-position.


Molecular Structure Analysis

The molecular structure of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine consists of an imidazole ring fused to a phenyl group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom. The compound’s SMILES notation is: NCc1ccc(cc1)n2ccnc2 .


Physical And Chemical Properties Analysis

  • Boiling Point : Predicted to be approximately 345.0°C

Scientific Research Applications

Chemical Inhibitors in Pharmacology

"1-[4-(1H-imidazol-1-yl)phenyl]methanamine" and its derivatives have been studied for their potential as chemical inhibitors, especially in the context of cytochrome P450 isoforms. These enzymes are crucial for the metabolism of many drugs, and selective inhibition can prevent drug-drug interactions and adverse effects. For example, certain imidazole derivatives have been identified as selective inhibitors for specific CYP isoforms, which is important for drug development and safety (Khojasteh et al., 2011).

Synthesis and Transformation in Chemistry

Research on the synthesis and chemical transformation of imidazole derivatives, including "1-[4-(1H-imidazol-1-yl)phenyl]methanamine," highlights their significance in the development of new chemical entities. These compounds have been synthesized for their insecticidal, antiblastic, and other biological activities, demonstrating the broad applicability of imidazole derivatives in developing new therapeutics (Abdurakhmanova et al., 2018).

Applications in Optoelectronic Materials

Imidazole derivatives are also explored for their applications in optoelectronic materials. The incorporation of imidazole rings into π-extended conjugated systems has shown great potential in creating novel materials for organic light-emitting diodes (OLEDs) and other electronic devices. This research underscores the versatility of imidazole compounds in materials science and engineering (Lipunova et al., 2018).

Metal-Organic Frameworks (MOFs)

Imidazole-based compounds are crucial in the synthesis of zeolite imidazolate frameworks (ZIFs), a subclass of MOFs. These frameworks are praised for their exceptional chemical stability and are used in gas storage, separation technologies, and catalysis. The research demonstrates the structural versatility and functionality of imidazole derivatives in creating advanced materials with specific applications (Sankar et al., 2019).

Corrosion Inhibition

Imidazole and its derivatives have been identified as effective corrosion inhibitors, particularly in the petroleum industry. Their molecular structure, which includes a heterocyclic ring and a hydrophobic tail, allows them to form protective films on metal surfaces, thereby preventing corrosion. This application is critical for extending the life of infrastructure and reducing maintenance costs (Sriplai & Sombatmankhong, 2023).

properties

IUPAC Name

(4-imidazol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACCCEHTOQDLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563471
Record name 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1H-imidazol-1-yl)phenyl]methanamine

CAS RN

65113-25-9
Record name 1-[4-(1H-Imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Imidazol-1-yl)benzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(1-imidazolyl)-benzonitrile (1 g, 5.92 mmol) was dissolved in anhydrous THF (10 mL) and added drop-wise to a stirring solution of LAH-THF (1 M in THF, 18 mL) at room temperature. The reaction mixture was refluxed under Ar for 2 h and the progress was monitored by TLC. The mixture was cooled to 0° C. and quenched by drop-wise addition of a saturated Na2SO4—H2O solution. The mixture was stirred for 1 h and filtered to remove lithium salts. The filtrate was dried over anhydrous MgSO4 and concentrated to obtain 4-(1-imidazolyl)-benzylamine (0.8 g, 80%). LCMS: MH+=174.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
LAH THF
Quantity
18 mL
Type
reactant
Reaction Step Two

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